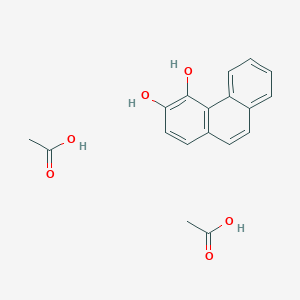
Acetic acid;phenanthrene-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;phenanthrene-3,4-diol is a compound that combines the properties of acetic acid and phenanthrene-3,4-diol Acetic acid is a simple carboxylic acid known for its use in vinegar, while phenanthrene-3,4-diol is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phenanthrene-3,4-diol typically involves the oxidation of phenanthrene. One common method includes the use of chromic acid in acetic acid . Another approach involves the use of hydrogen peroxide in acetic acid . These methods highlight the importance of acetic acid as a solvent and reactant in the preparation of phenanthrene-3,4-diol.
Industrial Production Methods
Industrial production of phenanthrene-3,4-diol may involve large-scale oxidation processes using similar reagents and conditions as those used in laboratory synthesis. The choice of method depends on factors such as cost, efficiency, and environmental impact.
化学反応の分析
Types of Reactions
Phenanthrene-3,4-diol undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form compounds such as 1-hydroxy-2-naphthoic acid.
Reduction: Reduction reactions can convert it into different dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at different positions on the phenanthrene ring.
Common Reagents and Conditions
Oxidation: Chromic acid, hydrogen peroxide, and other oxidizing agents in acetic acid.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic reagents such as nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of phenanthrene-3,4-diol, such as 1-hydroxy-2-naphthoic acid and dihydrophenanthrene derivatives .
科学的研究の応用
Phenanthrene-3,4-diol has several scientific research applications:
作用機序
The mechanism of action of phenanthrene-3,4-diol involves its interaction with various molecular targets and pathways:
Oxidative Pathways: It undergoes oxidation to form reactive intermediates that can interact with cellular components.
Enzymatic Reactions: Enzymes such as dioxygenases catalyze its conversion to other metabolites.
Molecular Targets: Its metabolites can interact with DNA and proteins, potentially leading to toxic effects.
類似化合物との比較
Phenanthrene-3,4-diol can be compared with other similar compounds, such as:
Phenanthrene-1,2-diol: Another diol derivative of phenanthrene with different chemical properties and reactivity.
Phenanthrene-9,10-diol: Known for its distinct oxidation products and biological effects.
Naphthalene-1,2-diol: A diol derivative of naphthalene with similar but less complex chemical behavior.
Conclusion
Acetic acid;phenanthrene-3,4-diol is a compound of significant interest due to its unique chemical properties and diverse applications in scientific research
特性
CAS番号 |
95833-48-0 |
|---|---|
分子式 |
C18H18O6 |
分子量 |
330.3 g/mol |
IUPAC名 |
acetic acid;phenanthrene-3,4-diol |
InChI |
InChI=1S/C14H10O2.2C2H4O2/c15-12-8-7-10-6-5-9-3-1-2-4-11(9)13(10)14(12)16;2*1-2(3)4/h1-8,15-16H;2*1H3,(H,3,4) |
InChIキー |
ZLAKNYQIYAGBDS-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.CC(=O)O.C1=CC=C2C(=C1)C=CC3=C2C(=C(C=C3)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















